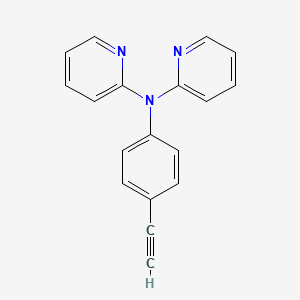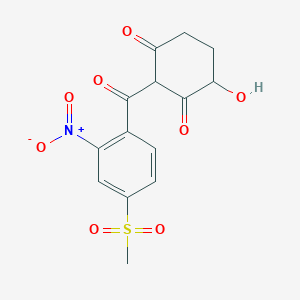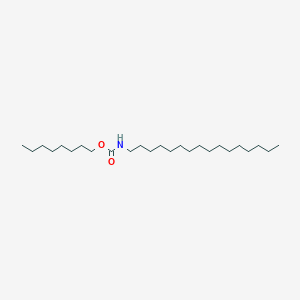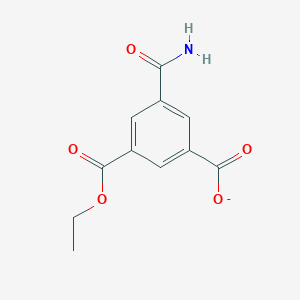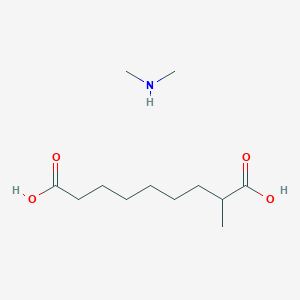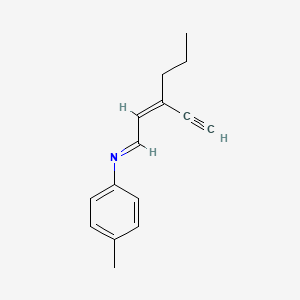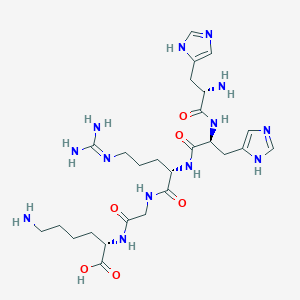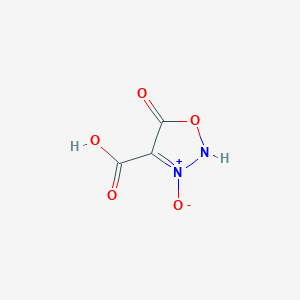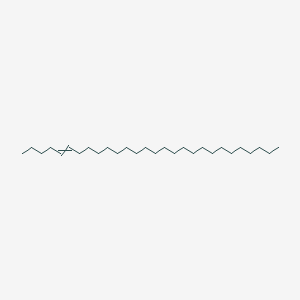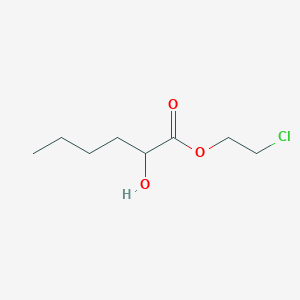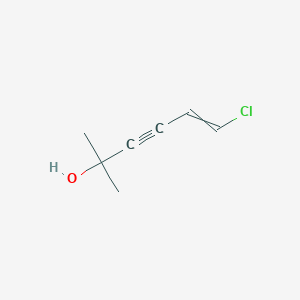
6-Chloro-2-methylhex-5-en-3-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methylhex-5-en-3-yn-2-ol is an organic compound with the molecular formula C7H9ClO It is characterized by the presence of a chlorine atom, a methyl group, and a hydroxyl group attached to a hexene-yn backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylhex-5-en-3-yn-2-ol typically involves multiple steps, starting from readily available starting materials. One common method involves the chlorination of 2-methylhex-5-en-3-yn-2-ol. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-Chloro-2-methylhex-5-en-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to an alkene or an alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 6-chloro-2-methylhex-5-en-3-one.
Reduction: Formation of 6-chloro-2-methylhex-5-en-3-ol or 6-chloro-2-methylhexane.
Substitution: Formation of 6-azido-2-methylhex-5-en-3-yn-2-ol or 6-cyano-2-methylhex-5-en-3-yn-2-ol.
科学的研究の応用
6-Chloro-2-methylhex-5-en-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-2-methylhex-5-en-3-yn-2-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. The alkyne group can undergo cycloaddition reactions, leading to the formation of bioactive compounds. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methylhex-5-en-3-yn-2-ol: Lacks the chlorine atom, resulting in different reactivity and applications.
6-Methoxy-2-methylhex-5-en-3-yn-2-ol: Contains a methoxy group instead of a chlorine atom, leading to variations in chemical behavior.
Hex-5-en-3-yn-2-ol: Lacks both the chlorine and methyl groups, making it less complex in structure.
Uniqueness
6-Chloro-2-methylhex-5-en-3-yn-2-ol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
464923-03-3 |
|---|---|
分子式 |
C7H9ClO |
分子量 |
144.60 g/mol |
IUPAC名 |
6-chloro-2-methylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C7H9ClO/c1-7(2,9)5-3-4-6-8/h4,6,9H,1-2H3 |
InChIキー |
XVPAFYVYSCNZMW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CC=CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
